molecular formula C7H5ClFNO2 B577799 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid CAS No. 1214323-94-0

2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid

Cat. No.: B577799
CAS No.: 1214323-94-0
M. Wt: 189.57
InChI Key: LRZZWXBVJOCXJS-UHFFFAOYSA-N
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Description

2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

One common method involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid, followed by subsequent reactions to introduce the chlorine and fluorine atoms . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the halogen atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling reactions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Properties

IUPAC Name

2-(5-chloro-3-fluoropyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZZWXBVJOCXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695525
Record name (5-Chloro-3-fluoropyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214323-94-0
Record name (5-Chloro-3-fluoropyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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